molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No. B1198615
CAS RN: 4098-71-9
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Description

Isophorone diisocyanate (IPDI) is an organic compound belonging to the family of isocyanates. It is widely used in the synthesis of polyurethane materials and coatings, as well as in the production of polyurethane foams and elastomers. IPDI is a highly reactive molecule, and its reactivity makes it suitable for many industrial applications. In recent years, there has been an increasing interest in the use of IPDI in scientific research, for its potential applications in the fields of biochemistry, biotechnology, and medicine.

Scientific Research Applications

  • Self-Healing Polymers : Microcapsules containing reactive diisocyanate, like IPDI, are used in self-healing polymers. These microcapsules, fabricated via interfacial polymerization, are suitable for humid or wet environments, demonstrating the potential of IPDI in creating durable, self-repairing materials (Yang et al., 2008).

  • Synthesis and Applications : IPDI is a valuable compound in producing polyurethanes, used as a high-boiling-point solvent in coatings and adhesives. It plays a critical role as a starting material for various compounds, highlighting its significance in chemical synthesis and industrial applications (Ruther et al., 2023).

  • Cutaneous Sensitization : Studies on guinea pigs indicate that IPDI can induce dermal sensitization. This finding is crucial in understanding the health impacts of polyisocyanate prepolymers, particularly in occupational settings like the polyurethane industry (Zissu et al., 1998).

  • Polymerization Kinetics : Research on the polymerization of IPDI with poly (propylene oxide) reveals that the reaction is a second-order process. Understanding the reaction kinetics, including activation energy and entropy, is essential for optimizing polymer production processes (Yang et al., 2011).

  • Use in Propellant Casting : IPDI's structure and reactivity make it an effective curing agent in propellant casting. Its properties allow for slow polymerization rates, creating homogeneous matrices for explosives, which is critical for safety and effectiveness in this field (Lee et al., 1981).

  • Elastomer Production : The use of IPDI in synthesizing elastomers shows that it can enhance both the physical and mechanical characteristics of polymeric materials. This application is significant for developing new materials with broad usage possibilities (Slobodinyuk et al., 2021).

  • Polyurethane Coatings : Research on the preparation and corrosion resistance of graphene oxide modified polyurethane resin using IPDI indicates its potential in enhancing the durability and performance of coatings, which is important for industrial applications (Shu et al., 2018).

  • Biological Monitoring for Occupational Health : Monitoring exposure to isocyanates, including IPDI, is crucial for occupational health and safety. Biological monitoring methods can assess exposure and control effectiveness, which is vital for minimizing health risks in workplaces (Cocker, 2011).

  • Cross-Linker in Polymer Composites : IPDI is used in synthesizing novel light-stable cross-linker composites. The properties of these composites, such as reactivity and liquidity, make them suitable for various industrial applications (Zhengjian et al., 2006).

  • Self-Healing Coatings : The use of IPDI in alkyd varnish coatings demonstrates its self-healing properties on steel surfaces. This application is particularly relevant in corrosion protection and extending the lifespan of materials (Wang et al., 2014).

Mechanism of Action

Target of Action

Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate . The primary targets of IPDI are hydroxyl-bearing compounds . These compounds are found in various substances, including water, phenols, alcohols, ethers, amines, thiols, amino esters, and ureas .

Mode of Action

IPDI interacts with its targets by forming −NCO linkages . It is characterized by its two reactive isocyanate groups, which exhibit differences in reactivity between primary and secondary NCO groups . This unique property ensures high selectivity in reacting with hydroxyl-bearing compounds .

Biochemical Pathways

The reaction of IPDI with hydroxyl-bearing compounds leads to the formation of urethane linkages . This reaction is fundamental in the synthesis of polyurethane resins and elastomers . The formation of these linkages is a key step in the biochemical pathway leading to the production of polyurethane.

Pharmacokinetics

It’s known that ipdi is highly reactive and can produce polymer products with varying properties, ranging from rigid to flexible .

Result of Action

The result of IPDI’s action is the formation of polyurethane resins and elastomers . These materials have a wide range of applications, including the production of coatings, adhesives, and sealants .

Action Environment

The reactivity of IPDI is influenced by environmental factors such as temperature and the presence of catalysts . For example, the use of catalysts and elevated temperatures can significantly shorten the reaction time . Furthermore, IPDI is stable under normal temperature and pressure conditions .

Biochemical Analysis

Biochemical Properties

Isophorone diisocyanate plays a significant role in biochemical reactions due to its high reactivity with hydroxyl-bearing compounds . It interacts with enzymes, proteins, and other biomolecules through the formation of urethane linkages. The primary and secondary NCO groups of this compound exhibit selective reactivity, which ensures high selectivity in these interactions . This selectivity is advantageous in processing low-viscosity prepolymers, resulting in a reduced residual content of monomeric diisocyanate .

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause eye irritation, irreversible eye damage, lung and respiratory damage, and skin irritation . Additionally, it may cause allergic reactions and skin corrosion upon prolonged contact . In vitro studies have demonstrated that polyurethanes synthesized with this compound promote cell proliferation without toxic effects . These materials have been evaluated for their biocompatibility, showing no adverse effects on wound healing or severe injuries in vivo .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of urethane linkages with hydroxyl-bearing compounds . This reaction is highly selective due to the differences in reactivity between the primary and secondary NCO groups . The compound’s cycloaliphatic ring structure confers heightened rigidity and an elevated glass transition temperature to the resulting products . Additionally, this compound can inhibit or activate enzymes through its interactions with biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, catalysis, and reaction partners . Studies have shown that the choice of catalyst and temperature can significantly affect the composition of the final product mixture . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause respiratory disorders, such as asthma, due to its high reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low exposure levels, it can cause pulmonary toxicity, affecting the lungs and nasal cavities . Higher doses have been associated with histological changes in the nasal cavity, lungs, and mediastinal lymph nodes . Additionally, this compound has been reported to cause respiratory sensitization in humans, leading to symptoms such as asthma .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the phosgenation of isophorone diamine in a five-step reaction . The compound interacts with enzymes and cofactors, leading to the formation of urethane linkages . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which this compound is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s cycloaliphatic ring structure enhances its compatibility with resins and solvents, facilitating its distribution . Additionally, the low viscosity of this compound-based prepolymers allows for efficient transport and localization within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications . The compound’s cycloaliphatic ring structure directs it to specific compartments or organelles within the cell . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, enhancing its activity and function .

properties

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
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InChI

InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3
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InChI Key

NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
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Molecular Formula

C12H18N2O2, Array
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Related CAS

53895-31-1, 53895-32-2, 53880-05-0
Record name Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer
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DSSTOX Substance ID

DTXSID0023826
Record name Isophorone diisocyanate
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Molecular Weight

222.28 g/mol
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Physical Description

Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor.
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Boiling Point

316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C
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Flash Point

greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes
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Density

1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06
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Vapor Pressure

0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg
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Color/Form

Colorless to slightly yellow liquid

CAS RN

4098-71-9
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Record name Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-
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Melting Point

-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F
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Synthesis routes and methods I

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate8, about 1.5 grams of dibutyltindilaurate9 catalyst, and about 992.0 grams (3.91 equiv.) of octylphenol ethoxylate10 were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, a N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C. and held for approximately 3.5 hours with stirring under nitrogen. About 240.6 grams (0.473 equiv.) of a cyan polymeric colorant11 were then added and the mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 181.8 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 59.9-70.2° C. as measured by electrothermal capillary melting point apparatus, and a Tg of about 23.1° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5588 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perking Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
992 g
Type
reactant
Reaction Step One
[Compound]
Name
dibutyltindilaurate9 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate1 and 1.5 grams of dibutyltindilaurate2 catalyst, followed by 986 grams (3.88 equiv.) of octylphenol ethoxylate3, were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C., about 346.1 grams (0.497 equiv.) of a yellow polymeric colorant corresponding to Colorant A from Table I of U.S. Pat. No. 5,231,135 were added and the reaction mixture was heated for approximately 2 hours. An additional about 110.0 grams (0.433 equiv.) of octylphenol ethoxylate3 were added and the reaction mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 121 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 38° C. to about 115° C. as measured by electrothermal capillary melting point apparatus, a Tg of about 12.4° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5634 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perkin Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
986 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
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Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dibutyltindilaurate2 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Into a 3-liter separable flask were put 2248 parts (2 mol) of dipentaerythritol acrylate (manufactured by Nippon Kayaku, trade name: KAYARAD DPHA), 222 parts (1 mol) of isophorone diisocyanate and 0.49 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.49 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and dipentaerythritol acrylate.
Name
dipentaerythritol acrylate
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isophorone diisocyanate
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Isophorone diisocyanate
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Isophorone diisocyanate
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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